molecular formula C11H15N5O3S2 B2772521 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 2034358-84-2

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2772521
CAS RN: 2034358-84-2
M. Wt: 329.39
InChI Key: NLSOEKKMGHLCPG-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves coupling reactions. For example, Sharkawy et al. synthesized a series of thiophene incorporating pyrazolone moieties via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The reactions of thiophene are similar to benzene as they both undergo electrophilic substitution reaction .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamides play a crucial role as carbonic anhydrase (CA) inhibitors. These enzymes are involved in maintaining acid-base balance and are relevant in conditions like glaucoma, epilepsy, and cancer. Thiophene-based sulfonamides have shown potent inhibition effects on both CA isoenzymes (hCA-I and hCA-II) at very low concentrations . Their noncompetitive inhibitory properties make them promising candidates for designing novel therapeutic agents.

Antimicrobial Activity

Thiophene derivatives exhibit antimicrobial properties . Researchers have explored their potential as antibacterial agents, which could be valuable in combating infectious diseases.

Anti-Inflammatory and Analgesic Effects

Thiophene compounds have demonstrated anti-inflammatory and analgesic activities . Investigating their mechanisms of action could lead to novel pain management strategies.

Antitumor Potential

Thiophenes have been studied for their antitumor effects . Understanding how this compound interacts with cancer cells may contribute to oncology research.

Material Science: Light-Emitting Diodes (LEDs)

Thiophenes find applications in material science, particularly in the fabrication of light-emitting diodes (LEDs) . Their unique electronic properties make them interesting for optoelectronic devices.

Corrosion Inhibition

Thiophene derivatives have been investigated as inhibitors of metal corrosion . Understanding their protective effects on metal surfaces can benefit industries such as construction and transportation.

These diverse applications highlight the versatility of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)thiophene-2-sulfonamide. Researchers continue to explore its potential in various fields, and further studies may uncover additional unique applications. 🌟

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . There is a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O3S2/c1-16(2)10-13-8(14-11(15-10)19-3)7-12-21(17,18)9-5-4-6-20-9/h4-6,12H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOEKKMGHLCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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